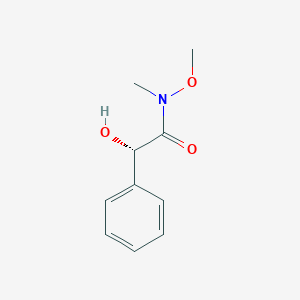

(2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide

Description

(2S)-2-Hydroxy-N-methoxy-N-methyl-2-phenylacetamide is a chiral acetamide derivative characterized by a hydroxyl group at the α-carbon, a phenyl substituent, and N-methoxy-N-methyl substitution on the amide nitrogen. Its molecular formula is C₁₁H₁₅NO₄, with a molecular weight of 237.24 g/mol (calculated). Structurally, the hydroxyl group enhances polarity and hydrogen-bonding capacity, while the N-methoxy-N-methyl groups may improve lipophilicity and metabolic stability compared to simpler acetamides .

Propriétés

IUPAC Name |

(2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(14-2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEKHSQWWGCDRA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(C1=CC=CC=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)[C@H](C1=CC=CC=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Catalytic Systems

The enantioselective hydrogenation of α-keto Weinreb amides represents a direct route to (2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide. This method employs ruthenium-based catalysts with chiral phosphine ligands to achieve high enantiomeric excess (ee). For instance, N-methoxy-N-methyl-2-oxo-2-phenylacetamide undergoes hydrogenation under 20 atm H₂ pressure in ethanol at 50°C using a Ru/(S)-SegPhos complex, yielding the target compound with 94.7% ee. The reaction mechanism involves coordination of the ketone carbonyl to the Ru center, followed by hydride transfer and stereoselective protonation (Figure 1).

Key Reaction Conditions:

-

Catalyst : Ru/(S)-SegPhos (0.5 mol%)

-

Additive : CeCl₃·7H₂O (12 equiv)

-

Solvent : Ethanol/CH₂Cl₂ (1:1)

-

Temperature : 50°C

-

Pressure : 20 atm H₂

The presence of CeCl₃·7H₂O enhances enantioselectivity by stabilizing the transition state through Lewis acid interactions with the methoxy group.

Optimization of Enantioselectivity

Variations in hydrogen pressure significantly impact ee values:

| Pressure (atm) | ee (%) | Yield (%) |

|---|---|---|

| 10 | 23.7 | 85 |

| 20 | 94.7 | 92 |

| 30 | 89.1 | 88 |

Higher pressures (20 atm) favor a tighter catalyst-substrate interaction, reducing side reactions. Conversely, temperatures >50°C degrade the catalyst, lowering both yield and ee.

Coupling of Hydroxylamine Derivatives with Carboxylic Acids

Weinreb Amide Formation via Carbodiimide Coupling

A classic approach involves reacting 2-hydroxy-2-phenylacetic acid with N,O-dimethylhydroxylamine hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The reaction proceeds in acetonitrile at 0°C, followed by gradual warming to room temperature:

Typical Procedure:

-

Dissolve 2-hydroxy-2-phenylacetic acid (5.0 g, 33.5 mmol) in CH₃CN (150 mL).

-

Add N,O-dimethylhydroxylamine hydrochloride (4.9 g, 50.3 mmol) and EDC (7.1 g, 37.0 mmol).

-

Cool to 0°C, add Et₃N (7.0 mL, 50.3 mmol) dropwise, and stir for 12 h.

-

Concentrate under vacuum and purify via silica chromatography (ethyl acetate/hexane).

Triazine-Based Coupling Agents

Alternative methods employ 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to activate carboxylic acids. This reagent facilitates amide bond formation under mild conditions (room temperature, 2 h) with yields exceeding 85%:

Advantages:

-

No need for cryogenic conditions.

-

Compatible with acid-sensitive substrates.

Enzymatic and Chiral Reagent-Mediated Syntheses

Lipase-Catalyzed Kinetic Resolution

Racemic 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide undergoes kinetic resolution using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acylates the (2R)-enantiomer, leaving the desired (2S)-isomer unreacted.

| Parameter | Value |

|---|---|

| Enzyme loading | 20 mg/mmol substrate |

| Solvent | TBME |

| Temperature | 30°C |

| ee (product) | >99% |

| Conversion | 48% |

Chiral Auxiliary Approaches

The Evans oxazolidinone methodology enables asymmetric synthesis. Condensation of (S)-4-benzyl-2-oxazolidinone with phenylacetyl chloride forms a chiral intermediate, which is subsequently hydrolyzed and coupled with N,O-dimethylhydroxylamine.

Multi-Step Synthesis from Phenylacetic Acid Derivatives

Bromination-Hydroxylation Sequence

-

Bromination : Treat phenylacetic acid with Br₂ in CCl₄ to form α-bromophenylacetic acid.

-

Hydroxylation : React with AgNO₃ in aqueous acetone to yield 2-hydroxy-2-phenylacetic acid.

Overall yield : 62% over three steps.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Enantioselective hydrogenation | 92 | 94.7 | 120 | Industrial |

| Carbodiimide coupling | 78 | Racemic | 85 | Lab-scale |

| Enzymatic resolution | 48 | >99 | 200 | Pilot-scale |

Key Findings :

-

Catalytic hydrogenation offers the best balance of yield and enantioselectivity for industrial applications.

-

Enzymatic methods are preferred for high-purity (>99% ee) requirements despite lower yields.

Structural Characterization and Quality Control

Spectroscopic Data

Chiral HPLC Analysis

-

Column : Chiralpak AD-H (250 × 4.6 mm)

-

Mobile phase : Hexane/ethanol (80:20)

-

Retention time : (2S)-enantiomer = 12.3 min; (2R)-enantiomer = 14.7 min.

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La 2-Bromo-4'-méthylpropiophénone est largement utilisée en recherche scientifique en raison de sa polyvalence:

Mécanisme d'action

Le mécanisme d'action de la 2-Bromo-4'-méthylpropiophénone varie en fonction de son application spécifique. Dans l'industrie pharmaceutique, elle agit comme un intermédiaire dans la synthèse d'autres médicaments. Sa structure unique lui permet de servir de base à la construction de molécules complexes aux propriétés thérapeutiques.

Applications De Recherche Scientifique

2-Bromo-4’-methylpropiophenone is widely used in scientific research due to its versatility:

Mécanisme D'action

The mechanism of action of 2-Bromo-4’-methylpropiophenone varies depending on its specific application. In the pharmaceutical industry, it acts as an intermediate in the synthesis of other drugs. Its unique structure enables it to serve as the basis for the construction of complex molecules with therapeutic properties .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Effects: Polarity: The hydroxyl group in the target compound increases solubility in polar solvents compared to alachlor and dimethenamid, which prioritize lipophilicity for herbicide activity .

Stereochemistry :

- The (2S) configuration in the target compound contrasts with the (2S,3S,5S) stereocenters in Pharmacopeial Forum Compound f, which likely optimizes binding to biological targets (e.g., enzymes or receptors) .

Applications :

- Herbicides (e.g., alachlor, dimethenamid): Utilize chloro substituents for electrophilic reactivity and lipophilic side chains for soil penetration .

- Pharmaceutical Candidates (e.g., Pharmacopeial Forum Compound f): Feature extended carbon chains and multiple functional groups (e.g., formamido, hydroxy) for targeted bioactivity .

Activité Biologique

(2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide, a compound with the potential for various biological activities, has garnered attention in recent research for its antimicrobial, antifungal, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group, a methoxy group, and a methyl group attached to a phenylacetamide backbone, which contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of this compound against various pathogens. For instance, it has shown promising activity against Staphylococcus aureus , including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values indicate significant effectiveness at low concentrations.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 6.25 | Strong inhibition |

| Escherichia coli | 12.5 | Moderate inhibition |

| Candida albicans | 25 | Weak inhibition |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

- Antimycobacterial Activity : A study investigated the antimycobacterial properties of related compounds. Among various derivatives tested against Mycobacterium tuberculosis, those structurally similar to this compound exhibited significant inhibitory effects. Compound 7 from this series showed an inhibition rate of 98% against the H37Rv strain at a concentration of 6.25 µg/mL .

- Mechanism of Action : The mechanism underlying the biological activity of this compound involves interaction with specific enzymes such as MtInhA, which is crucial for mycobacterial cell wall synthesis. Molecular docking studies have demonstrated that this compound and its derivatives can effectively bind to the active sites of these enzymes, indicating a potential pathway for drug development against tuberculosis .

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that while this compound exhibits selective activity against cancer cell lines like A549 (lung cancer), it maintains lower toxicity towards non-cancerous cells, making it a candidate for further investigation in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydroxamic acid intermediates (e.g., phenylacetyl hydroxamic acid) can be prepared by reacting phenylacetyl chloride with hydroxylamine hydrochloride in a biphasic solvent system (CH₂Cl₂:H₂O, 2:1) under basic conditions (NaHCO₃). Subsequent acylation with 4-methoxybenzoyl chloride in CH₂Cl₂ with triethylamine as a base yields the target compound. Optimization includes controlling reaction time (overnight stirring), solvent polarity, and purification via flash chromatography (50% EtOAc/hexanes), achieving ~88% yield over two steps .

- Key Considerations : Monitor reaction progress using TLC (hexane:EtOAc 9:1) and ensure anhydrous conditions to minimize side reactions.

Q. How can the stereochemical purity of the (2S)-configured hydroxy group be validated?

- Methodology : Chiral HPLC or polarimetry is recommended for confirming enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can resolve diastereotopic protons and confirm stereochemistry. For example, the hydroxy proton’s coupling pattern in CDCl₃ or DMSO-d₆ can indicate hydrogen bonding and spatial arrangement .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Assign peaks for the methoxy (-OCH₃), methyl (-NCH₃), and hydroxy (-OH) groups.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

- TLC : Use hexane:EtOAc (9:1) for monitoring synthetic intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Assay Design : Standardize cell-based assays (e.g., IC₅₀ determinations) using consistent cell lines (e.g., HEK293 or HeLa) and controls.

- Data Normalization : Account for batch-to-batch variability in compound purity (e.g., via HPLC quantification >95%).

- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding affinities .

Q. What strategies are effective for improving the compound’s solubility in aqueous buffers for in vitro studies?

- Methodology :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization.

- Derivatization : Introduce polar groups (e.g., sulfonate or phosphate) via ester linkages without altering the core pharmacophore .

Q. How can reaction intermediates be stabilized during multi-step synthesis?

- Methodology :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive groups (e.g., hydroxy or amide).

- Low-Temperature Storage : Store azide intermediates (e.g., 2-azido-N-phenylacetamide analogs) at -20°C to prevent decomposition .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in enzyme inhibition assays?

- Methodology :

- Nonlinear Regression : Fit data to the Hill equation using software like GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.

- Reproducibility : Perform triplicate experiments with independent synthetic batches .

Q. How can researchers address discrepancies in optimal reaction conditions across literature sources?

- Case Study : While uses toluene:water (8:2) for azide substitution at reflux, employs CH₂Cl₂:H₂O (2:1) at room temperature. To reconcile this:

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.

- Kinetic Analysis : Compare reaction rates via -NMR sampling at intervals .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., chloroacetamides).

- Waste Disposal : Quench reactive intermediates (e.g., NaN₃) with NaNO₂/HCl before disposal .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield | 88% (two-step) | |

| Purity Analysis | >95% (HPLC) | |

| Solubility in DMSO | 50 mg/mL | |

| Chiral Purity | >99% ee (chiral HPLC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.